Chemical properties of 2-Hydroxy-3,5-dimethoxybenzaldehyde
Chemical properties of 2-Hydroxy-3,5-dimethoxybenzaldehyde
An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,5-dimethoxybenzaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 2-Hydroxy-3,5-dimethoxybenzaldehyde (CAS No: 65162-29-0), a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry.[1][2] This document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's fundamental physicochemical properties, robust synthetic methodologies, spectroscopic signature, and diverse chemical reactivity. By grounding theoretical principles in practical, field-proven insights, this guide aims to equip scientists with the knowledge required to effectively utilize this versatile chemical building block in their research and development endeavors.
Core Molecular Identity and Physicochemical Characteristics
2-Hydroxy-3,5-dimethoxybenzaldehyde is a crystalline solid at standard conditions. Its structure features a benzene ring substituted with a hydroxyl group, an aldehyde group, and two methoxy groups. The ortho-hydroxyl group relative to the aldehyde function classifies it as a salicylaldehyde derivative. This arrangement facilitates intramolecular hydrogen bonding, which influences its physical and chemical properties.
The key physicochemical data for 2-Hydroxy-3,5-dimethoxybenzaldehyde are summarized below for rapid reference.
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-3,5-dimethoxybenzaldehyde | [2] |
| CAS Number | 65162-29-0 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Appearance | Light yellow crystalline powder | [3] |
| XLogP3 | 1.3 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Complexity | 171 | [1] |
| Exact Mass | 182.05790880 Da | [1][2] |
Synthesis and Formylation Strategies
The introduction of a formyl group (-CHO) onto a phenolic ring, particularly at the ortho position to the hydroxyl group, is a foundational transformation in organic synthesis. For 2-Hydroxy-3,5-dimethoxybenzaldehyde, the starting material would logically be 3,5-dimethoxyphenol. The electron-donating nature of the hydroxyl and methoxy groups strongly activates the aromatic ring towards electrophilic aromatic substitution.
Two classical and highly effective methods for this ortho-formylation are the Duff reaction and the Reimer-Tiemann reaction.[4]
The Duff Reaction: Formylation via Hexamethylenetetramine (HMTA)
The Duff reaction is a reliable method for the ortho-formylation of highly activated phenols.[5][6][7] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[4][5]
Causality and Mechanistic Insight: The reaction proceeds through an electrophilic aromatic substitution mechanism.[8] In the acidic environment, HMTA protonates and subsequently breaks down to generate an electrophilic iminium ion (CH₂⁺NR₂).[6] The electron-rich 3,5-dimethoxyphenol ring attacks this iminium ion. The strong directing effect of the phenolic hydroxyl group, stabilized by a hydrogen bond, preferentially guides the substitution to the ortho position.[4][7] A series of subsequent steps, including an intramolecular redox reaction and acid hydrolysis, converts the attached group into the final aldehyde.[5][6]
Experimental Protocol (Microwave-Assisted Duff Reaction): The use of microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[8]
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3,5-dimethoxyphenol (1.0 mmol, 154 mg).
-
Addition of Reagents: To the vessel, add hexamethylenetetramine (HMTA) (2.5 mmol, 350 mg) and trifluoroacetic acid (5 mL).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor. Set the temperature to 120 °C, power to 200 W (with a maximum pressure limit of 20 bar), and reaction time to 10 minutes. Ensure stirring is active.
-
Workup: After cooling, pour the reaction mixture into a beaker with 50 mL of 2M sulfuric acid and stir for 30 minutes to hydrolyze the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 2-Hydroxy-3,5-dimethoxybenzaldehyde.
The Reimer-Tiemann Reaction: Dichlorocarbene Chemistry
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[9][10] It involves reacting a phenol with chloroform (CHCl₃) in the presence of a strong base, like sodium hydroxide (NaOH).[10][11]
Causality and Mechanistic Insight: The key reactive species in this reaction is dichlorocarbene (:CCl₂).[9][10][12] The strong base deprotonates chloroform to form the trichloromethyl anion (-CCl₃), which rapidly undergoes alpha-elimination to yield dichlorocarbene.[10][11] Concurrently, the base also deprotonates the phenol to form a highly nucleophilic phenoxide ion.[9] The delocalized negative charge on the phenoxide ring attacks the electron-deficient dichlorocarbene.[9] This attack is sterically and electronically favored at the ortho position. Subsequent hydrolysis of the resulting dichloromethyl intermediate under basic conditions yields the aldehyde product.[10]
Spectroscopic Profile
| Technique | Expected Observations |
| ¹H NMR | δ ~11.0 ppm (s, 1H): Phenolic -OH proton, deshielded due to intramolecular H-bonding with the aldehyde. δ ~9.8 ppm (s, 1H): Aldehydic -CHO proton. δ ~6.5-7.0 ppm (two d, 2H): Two aromatic protons on the ring, appearing as doublets due to meta-coupling. δ ~3.9 ppm (s, 6H): Two equivalent methoxy (-OCH₃) groups. |
| ¹³C NMR | δ ~195 ppm: Aldehyde carbonyl carbon (C=O). δ ~150-160 ppm: Aromatic carbons attached to oxygen (C-O). δ ~110-130 ppm: Other aromatic carbons. δ ~56 ppm: Methoxy carbons (-OCH₃). |
| IR (cm⁻¹) | ~3200 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group. ~2850 & 2750 cm⁻¹: C-H stretches characteristic of aldehydes. ~1650 cm⁻¹ (strong): C=O stretch of the conjugated aldehyde. ~1600 & 1470 cm⁻¹: C=C stretches of the aromatic ring. ~1250 cm⁻¹: C-O stretch of the aryl ether. |
| Mass Spec (EI) | m/z 182 (M⁺): Molecular ion peak. m/z 181 (M-H)⁺: Loss of a hydrogen atom. m/z 153 (M-CHO)⁺: Loss of the formyl group. m/z 167 (M-CH₃)⁺: Loss of a methyl radical from a methoxy group. |
Chemical Reactivity and Synthetic Utility
The molecule's three distinct functional groups—aldehyde, phenol, and methoxy-substituted aryl ring—provide multiple sites for chemical modification, making it a valuable intermediate.
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Reactions at the Aldehyde Group: The aldehyde is susceptible to nucleophilic attack. It can undergo condensation reactions with amines to form Schiff bases, reduction to a primary alcohol (2-hydroxymethyl-3,5-dimethoxyphenol) using agents like sodium borohydride, and oxidation to a carboxylic acid (2-hydroxy-3,5-dimethoxybenzoic acid).
-
Reactions at the Phenolic Hydroxyl Group: The acidic phenolic proton can be removed by a base. The resulting phenoxide is a potent nucleophile, readily undergoing O-alkylation (e.g., with dimethyl sulfate to form 2,3,5-trimethoxybenzaldehyde) or O-acylation.
-
Reactions on the Aromatic Ring: The ring is highly activated and can undergo further electrophilic aromatic substitution. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation would be directed by the existing activating groups, likely to the C4 or C6 positions.
Applications in Drug Discovery and Materials Science
Substituted benzaldehydes are crucial scaffolds in medicinal chemistry. The specific substitution pattern of 2-Hydroxy-3,5-dimethoxybenzaldehyde makes it a precursor for a variety of complex molecular architectures.
-
Pharmaceutical Intermediates: Dimethoxybenzaldehyde derivatives are recognized as important intermediates in the synthesis of bioactive compounds, including those with potential antibacterial, antifungal, and anticancer properties.[3][16][17] The functional groups allow for precise modifications and the construction of diverse molecular frameworks for drug candidates.[16]
-
Schiff Base Ligands: The aldehyde can react with various amines to form Schiff bases. These compounds are excellent ligands for coordinating with metal ions, forming metal complexes that are investigated for their catalytic activity and biological applications.
-
Precursor for Heterocycles: It serves as a starting material for the synthesis of heterocyclic compounds like coumarins and chromones, which are classes of compounds known for a wide range of pharmacological activities.
The combination of a nucleophilic center (phenoxide) and an electrophilic center (aldehyde) within the same molecule allows for its use in tandem or cascade reactions, providing efficient pathways to complex target molecules.
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